1-Undecyn-3-ol, 1-(trimethylsilyl)-
Description
1-Undecyn-3-ol, 1-(trimethylsilyl)- is a silicon-modified alkyne alcohol characterized by a terminal alkyne group (-C≡CH), a hydroxyl group at the third carbon, and a trimethylsilyl (TMS) moiety at the first carbon. The TMS group enhances steric protection and modulates electronic properties, making the compound valuable in organic synthesis, particularly in stabilizing reactive intermediates or serving as a precursor for cross-coupling reactions .
Properties
CAS No. |
61077-68-7 |
|---|---|
Molecular Formula |
C14H28OSi |
Molecular Weight |
240.46 g/mol |
IUPAC Name |
1-trimethylsilylundec-1-yn-3-ol |
InChI |
InChI=1S/C14H28OSi/c1-5-6-7-8-9-10-11-14(15)12-13-16(2,3)4/h14-15H,5-11H2,1-4H3 |
InChI Key |
NLGZPLBBTUJTPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C#C[Si](C)(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Properties
The TMS group significantly increases molecular weight and alters hydrophobicity compared to non-silylated analogs. For example:
The TMS group in 1-Undecyn-3-ol likely reduces polarity, enhancing solubility in non-polar solvents compared to 12-Tridecyn-1-ol .
Acidity and Electronic Effects
Trimethylsilyl substituents minimally affect acidity in imidazole derivatives (ΔpKa < 0.5) . For 1-Undecyn-3-ol, the TMS group’s electron-donating effects may slightly reduce hydroxyl acidity compared to non-silylated analogs (e.g., 12-Tridecyn-1-ol), though experimental validation is needed.
Preparation Methods
Propargylation of Carbonyl Compounds
Silylation of 1-Undecyn-3-ol
The hydroxyl group is protected using trimethylsilyl chloride (TMSCl) under basic conditions:
Reaction Conditions
-
Base: Imidazole or triethylamine (Et3N) neutralizes HCl generated during silylation.
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: 0–25°C to minimize side reactions.
-
Time: 2–12 hours, monitored by thin-layer chromatography (TLC).
A representative procedure involves dissolving 1-undecyn-3-ol (1.0 equiv) and imidazole (1.2 equiv) in DCM, followed by dropwise addition of TMSCl (1.1 equiv). The mixture is stirred at room temperature until completion.
Workup and Purification
Post-reaction, the mixture is washed with brine to remove excess base and dried over magnesium sulfate (MgSO4). Solvent evaporation under reduced pressure yields the crude product, which is purified via silica gel chromatography using hexane/ethyl acetate (95:5).
Optimization of Silylation Parameters
Key variables influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 0–25°C | Higher temps accelerate reaction but risk desilylation |
| Base Equivalents | 1.2–1.5 equiv | Insufficient base leads to low conversion |
| Solvent Polarity | Low (e.g., DCM) | Polar solvents may hydrolyze TMSCl |
| Reaction Time | 4–6 hours | Prolonged times increase byproduct formation |
Data adapted from alkoxymethylation studies and silylation literature.
Challenges and Mitigation Strategies
Moisture Sensitivity
TMSCl is highly moisture-sensitive. Rigorous drying of glassware and solvents is essential. An inert atmosphere (N2 or Ar) further prevents hydrolysis.
Competing Reactions
Over-silylation or alkyne side reactions (e.g., Glaser coupling) are minimized by:
-
Using sub-stoichiometric TMSCl (1.1 equiv).
-
Avoiding transition-metal catalysts that promote alkyne dimerization.
Comparative Analysis of Methodologies
Direct Silylation vs. Sequential Protection
Direct silylation of 1-undecyn-3-ol is more efficient than multi-step protection-deprotection sequences. However, steric hindrance near the hydroxyl group may necessitate bulky silylating agents (e.g., TBSCl) for complete conversion.
Q & A
Basic: What are the recommended synthetic routes for 1-Undecyn-3-ol, 1-(trimethylsilyl)-, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis of silyl-protected acetylenic alcohols often involves alkynylation followed by silyl protection. For example:
- Step 1: Alkynylation of an aldehyde or ketone precursor using acetylide chemistry (e.g., Corey-Fuchs or Seyferth-Gilbert homologation).
- Step 2: Silyl protection of the hydroxyl group using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole) under anhydrous conditions .
Key Parameters:
- Moisture Control: Silylation reactions are moisture-sensitive; use inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, DCM) .
- Temperature: Moderate temperatures (0–25°C) prevent side reactions like over-silylation or decomposition.
- Catalyst Purity: Transition metal catalysts (e.g., CuI) must be rigorously purified to avoid by-product formation, as seen in click chemistry protocols .
Advanced: How can reaction intermediates and by-products be minimized during synthesis using transition metal catalysts?
- Optimization: Use stoichiometric control (e.g., limiting TMSCl) and monitor reaction progress via TLC or GC-MS.
- By-Product Mitigation: Employ scavengers (e.g., molecular sieves) to absorb water or unreacted reagents. For Cu-catalyzed steps, chelating agents (e.g., TMEDA) stabilize active species and suppress side reactions .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of 1-Undecyn-3-ol, 1-(trimethylsilyl)-?
Methodological Answer:
- ¹H/¹³C NMR: Identify proton environments (e.g., TMS methyl groups at δ 0.1–0.3 ppm) and acetylenic carbons (δ 60–100 ppm). Compare with reference data for analogous silyl ethers .
- FT-IR: Confirm O-H suppression (absence of ~3200 cm⁻¹ peak) post-silylation and detect C≡C stretching (~2100 cm⁻¹) .
- GC-MS: Assess purity and molecular ion ([M⁺] at m/z 226 for C₁₄H₂₆OSi).
Advanced: How can computational methods resolve ambiguities in stereochemical assignment?
- DFT Calculations: Optimize molecular geometries and simulate NMR/IR spectra using software (e.g., Gaussian). Compare computed vs. experimental data to validate structures .
- Molecular Dynamics: Model thermal stability to predict decomposition pathways under experimental conditions .
Basic: What safety precautions are critical when handling silyl-protected acetylenic alcohols?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile silyl compounds, as recommended for similar reagents .
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as silyl ethers may hydrolyze to irritants .
- Storage: Keep in sealed containers under inert gas (N₂) to prevent moisture-induced degradation .
Advanced: What are the decomposition pathways under thermal stress, and how can stability be assessed?
- TGA/DSC: Perform thermal gravimetric analysis to identify decomposition thresholds (e.g., >150°C).
- Kinetic Studies: Monitor hydrolysis rates in solvents (e.g., MeOH/H₂O) via HPLC to assess shelf-life .
Basic: What solvent systems are optimal for purification via column chromatography?
Methodological Answer:
- Non-Polar Eluents: Use hexane/ethyl acetate (95:5 to 80:20) gradients. Silyl ethers exhibit moderate polarity, similar to 3-Methyl-1-hexyn-3-ol .
- Stationary Phase: Silica gel (60–200 mesh) with 1% triethylamine to prevent acidic degradation.
Advanced: How does HPLC stationary phase choice influence diastereomer separation?
- Chiral Columns: Use cellulose-based phases (e.g., Chiralpak® IB) with heptane/ethanol for enantiomeric resolution. Monitor retention times and peak symmetry .
Basic: How should researchers address contradictory literature reports on silyl ether reactivity?
Methodological Answer:
- Systematic Replication: Reproduce experiments under standardized conditions (e.g., controlled humidity, catalyst batch).
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent purity or temperature .
Advanced: What statistical frameworks reconcile divergent kinetic data in hydrolysis studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
